Scientific Field: Pharmaceutical Engineering
Application Summary: Methyl 3,5-dichloro-4-methoxybenzoate is used as a starting material in the synthesis of Gefitinib, a potent and selective ATP-competitive inhibitor of EGFR and HER-2 kinases.
Methods of Application/Experimental Procedures: The process starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination and two successive amination reactions. The solution was stirred at 60 °C for 30 min, then poured into ice-water (2 L) and extracted with chloroform (3 × 300 mL). The organic layers were combined, washed with a saturated solution of sodium carbonate (2 × 200 mL) and brine (1 × 100 mL) and then dried (Na 2 SO 4 ).
Results/Outcomes: This novel synthetic route produced overall yields as high as 37.4%.
Methyl 3,5-dichloro-4-methoxybenzoate is an organic compound with the molecular formula . This compound features a benzene ring substituted with two chlorine atoms at the 3 and 5 positions, a methoxy group at the 4 position, and a methyl ester functional group. The presence of these substituents influences its chemical properties and biological activities, making it a compound of interest in various fields, including pharmaceuticals and organic synthesis.
Due to the lack of specific data on methyl 3,5-dichloro-4-methoxybenzoate, it's important to handle it with caution following standard laboratory practices for unknown organic compounds. It's advisable to wear personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling the compound.
Research indicates that methyl 3,5-dichloro-4-methoxybenzoate exhibits significant biological activity. It has been studied for its potential antimicrobial and antioxidant properties. Additionally, it serves as a precursor in the synthesis of Gefitinib, an inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2 kinases, which are critical targets in cancer therapy.
The synthesis of methyl 3,5-dichloro-4-methoxybenzoate can be achieved through several methods:
The interaction studies involving methyl 3,5-dichloro-4-methoxybenzoate are crucial for understanding its biological mechanisms. Research has shown that it interacts with specific enzymes and receptors related to cancer pathways. Further studies are necessary to elucidate its full pharmacological profile and potential therapeutic applications.
Methyl 3,5-dichloro-4-methoxybenzoate can be compared with several structurally similar compounds. Below is a list of similar compounds along with their unique characteristics:
Compound Name | Similarity Index | Unique Features |
---|---|---|
4-Methoxybenzoic Acid | 0.91 | Lacks chlorine substituents; simpler structure. |
3,5-Dichlorophenol | 0.90 | Contains hydroxyl group instead of ester; different reactivity profile. |
Methyl 3,5-dichloro-4-hydroxybenzoate | 0.91 | Hydroxy group instead of methoxy; differing biological activities. |
3-Chloro-4-methoxybenzoic Acid | 0.92 | Only one chlorine; less complex interactions in biological systems. |
Methyl 3,5-dichloro-2-methoxybenzoate | 0.88 | Different substitution pattern; may exhibit different biological effects. |
Methyl 3,5-dichloro-4-methoxybenzoate is unique due to its specific arrangement of methoxy and chlorine groups that influence its reactivity and biological activity compared to these similar compounds .